![molecular formula C20H21N3O2S B3203312 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021252-63-0](/img/structure/B3203312.png)
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide
Overview
Description
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide, also known as Compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 involves the inhibition of specific enzymes and receptors in the body. This compound binds to specific targets in the body, which results in the inhibition of specific enzymatic pathways. This leads to the inhibition of cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of specific enzymes and receptors, which can lead to the inhibition of cell growth and the reduction of inflammation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 for lab experiments is its unique chemical structure and mechanism of action. This compound has the potential to inhibit specific enzymes and receptors, which can be useful in studying various biological processes. However, one of the limitations of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1. One potential direction is the further study of its potential applications in cancer research, specifically in the development of new cancer therapies. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to fully understand the mechanism of action of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 and its potential side effects.
Scientific Research Applications
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has been studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and inflammation. It has been found that 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has the potential to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-11-15(2)13-16(12-14)20(25)21-8-4-9-23-19(24)7-6-17(22-23)18-5-3-10-26-18/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILMIJVVBGQMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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